molecular formula C32H34N2O3 B10966765 11-(3-butoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-butoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10966765
M. Wt: 494.6 g/mol
InChI Key: JJDPRAWZODDGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BENZOYL-11-(3-BUTOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a butoxyphenyl group, and a hexahydro-dibenzo[b,e][1,4]diazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BENZOYL-11-(3-BUTOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under mild conditions, resulting in good yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-BENZOYL-11-(3-BUTOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., silica-supported fluoroboric acid). Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

10-BENZOYL-11-(3-BUTOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-BENZOYL-11-(3-BUTOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as the benzodiazepine binding site on GABA receptors. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic agent with a similar benzodiazepine core.

    Lorazepam: Another benzodiazepine derivative with anxiolytic properties.

    Clonazepam: A benzodiazepine used to treat anxiety and seizure disorders.

Uniqueness

10-BENZOYL-11-(3-BUTOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its butoxyphenyl group and hexahydro-dibenzo[b,e][1,4]diazepinone core differentiate it from other benzodiazepines, potentially offering improved efficacy and reduced side effects .

Properties

Molecular Formula

C32H34N2O3

Molecular Weight

494.6 g/mol

IUPAC Name

5-benzoyl-6-(3-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O3/c1-4-5-18-37-24-15-11-14-23(19-24)30-29-26(20-32(2,3)21-28(29)35)33-25-16-9-10-17-27(25)34(30)31(36)22-12-7-6-8-13-22/h6-17,19,30,33H,4-5,18,20-21H2,1-3H3

InChI Key

JJDPRAWZODDGIX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5

Origin of Product

United States

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